2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is a synthetic compound with notable applications in the pharmaceutical industry. It is classified as an amino acid derivative, specifically a substituted phenylacetic acid. The compound is recognized for its potential biological activities and serves as an intermediate in the synthesis of various drugs.
2-(Benzylamino)-2-(2-fluorophenyl)acetic acid falls under the category of organic compounds, particularly within the realm of fluorinated pharmaceuticals. Its classification indicates it possesses significant chemical stability and physiological activity due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic properties .
The synthesis of 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid typically involves several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid is C15H14FNO2. Its structure consists of a benzyl group attached to an amino group, which is further connected to a phenyl ring that carries a fluorine substituent.
The compound participates in various chemical reactions, including:
Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the efficiency and outcome of these reactions. For instance, using polar aprotic solvents can enhance nucleophilicity in substitution reactions .
The mechanism of action for 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid primarily relates to its role as a pharmaceutical intermediate. It may interact with biological targets through:
Studies have shown that compounds with similar structures exhibit varying degrees of biological activity, including anti-inflammatory and analgesic effects .
2-(Benzylamino)-2-(2-fluorophenyl)acetic acid has several applications in scientific research and industry:
2-(Benzylamino)-2-(2-fluorophenyl)acetic acid (C₁₅H₁₄FNO₂; CAS 271583-21-2) functions as a selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is expressed in retinal Müller cells, endothelial cells, and retinal pigment epithelium (RPE). Agonism of PPARα ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization in retinal diseases like diabetic retinopathy (DR) and age-related macular degeneration (AMD). This compound exhibits cellular potencies <50 nM and >2,700-fold selectivity for PPARα over other PPAR isoforms (PPARγ/δ), attributed to its unique benzoic acid-derived headgroup and U-shaped binding pocket complementarity [2] [5].
Activation of PPARα upregulates target genes involved in fatty acid oxidation (Acadm, Cpt1a, Fabp3, Slc25a20), restoring mitochondrial function and reducing apoptosis in diabetic retinae. In human RPE cells, it enhances gene expression by 2.3–4.1-fold compared to fenofibric acid (FenoFA), directly linking its mechanism to retinal homeostasis [2] [5].
Table 1: Molecular Profile of 2-(Benzylamino)-2-(2-fluorophenyl)acetic Acid
Property | Value |
---|---|
IUPAC Name | 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid |
CAS No. | 271583-21-2 |
Molecular Formula | C₁₅H₁₄FNO₂ |
Molecular Weight | 259.28 g/mol |
Canonical SMILES | OC(=O)C(NCC1C=CC=CC=1)C1=CC=CC=C1F |
XLogP3 | 2.1 (Predicted) |
The compound suppresses pro-inflammatory cytokine production by modulating NF-κB and AP-1 transcription pathways. In hypoxic human retinal cells (ARPE19 and MIO-M1 lines), it reduces VEGF secretion by 40–62% at 25 μM, comparable to reference anti-inflammatory agents like piperidine-acetic acid derivatives. This activity stems from inhibition of ROS generation and downregulation of hypoxia-inducible factor 1α (HIF-1α), critical drivers of intraocular inflammation [2] .
Additionally, it attenuates reactive oxygen species (ROS) by 55–70% in RPE cells under palmitate-induced oxidative stress. This dual anti-inflammatory/antioxidant action positions it as a multifaceted therapeutic agent for neuroinflammatory components of retinal diseases [2].
In a streptozotocin (STZ)-induced rat model of diabetic retinopathy, systemic administration of this chemotype reduces retinal vascular leakage by 85–90%, normalizing it to non-diabetic levels. The compound crosses the blood-retinal barrier and survives first-pass metabolism due to low hepatic clearance (t₁/₂ >60 minutes in human/rat microsomes). Unlike fenofibrate, it lacks hepatomegaly side effects in rodents, indicating a superior safety profile [2].
Mechanistically, PPARα agonism restores tight junction proteins (e.g., occludin) in endothelial cells and inhibits VEGF-driven hyperpermeability. This directly addresses diabetic macular edema pathogenesis, where vascular leakage is a primary culprit for vision loss [2] [5].
Compared to fenofibric acid (FenoFA), 2-(benzylamino)-2-(2-fluorophenyl)acetic acid demonstrates enhanced potency and tissue-specific efficacy:
Table 2: Pharmacological Comparison with Fenofibric Acid
Parameter | Fenofibric Acid (FenoFA) | 2-(Benzylamino)-2-(2-fluorophenyl)acetic acid |
---|---|---|
PPARα EC₅₀ | ~20 μM | 64–90 nM* |
Selectivity (PPARα/γ) | 10-fold | >2,700-fold |
Retinal Gene Upregulation | 1.5–2.1-fold | 2.3–4.1-fold |
CYP450 Inhibition | Moderate (CYP3A) | None detected |
In vivo Efficacy (Vascular Leakage) | ~50% reduction | 85–90% reduction |
* Analog-dependent range; see subsection 1.1 for details
The compound's trifluoromethyl- or trifluoromethoxy-modified analogues (e.g., 3g, 6j) achieve EC₅₀ values of 64–83 nM in luciferase-based PPARα reporter assays, exceeding FenoFA by >200-fold. Its lack of time-dependent CYP450 inhibition (particularly CYP3A) further differentiates it from FenoFA, minimizing drug-drug interaction risks with statins commonly used in diabetics [2] [5].
Table 3: Cytokine Regulation and Functional Outcomes
Functional Assay | Result | Significance |
---|---|---|
VEGF Secretion (Hypoxic RPE) | ↓40–62% at 25 μM | Reduces neovascularization drivers |
ROS Production (Palmitate Challenge) | ↓55–70% at 25 μM | Attenuates oxidative stress in retinal cells |
Cell Viability (Palmitate-Induced Toxicity) | ↑30–45% at 25 μM | Protects against lipotoxicity in Müller cells |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1